molecular formula C21H14N2O6 B11688111 2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

Cat. No.: B11688111
M. Wt: 390.3 g/mol
InChI Key: JZHCLYWPAZPYIK-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methoxy Group: This step often involves the use of methoxy-containing reagents under specific conditions to ensure selective substitution.

    Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions, which require careful control of temperature and reaction time to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under controlled conditions.

Major Products

    Oxidation: Products may include methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, various substituted derivatives can be formed.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other isoindole derivatives, such as:

Uniqueness

The presence of both methoxy and nitro groups in 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O6/c1-28-15-7-5-13(6-8-15)22-20(24)18-10-9-17(12-19(18)21(22)25)29-16-4-2-3-14(11-16)23(26)27/h2-12H,1H3

InChI Key

JZHCLYWPAZPYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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